
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)acetamide is a complex organic compound that features both pyrrole and thiazole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method starts with the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The pyrrole ring can be introduced via a condensation reaction with a suitable aldehyde. The final step usually involves coupling the two heterocyclic systems through an amide bond formation, often using reagents like carbodiimides under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Purification steps such as recrystallization or chromatography would be essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups like halides or alkyl groups.
科学研究应用
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Could be used in the development of new materials or as a catalyst in various chemical processes.
作用机制
The mechanism of action of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound could inhibit or activate specific pathways, leading to its observed effects. Molecular targets might include proteins involved in cell signaling or metabolic processes.
相似化合物的比较
Similar Compounds
2-(1H-pyrrol-1-yl)thiazole: Lacks the additional thiazole ring and amide group.
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)acetamide: Lacks the pyrrole ring.
Uniqueness
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)acetamide is unique due to the presence of both pyrrole and thiazole rings, which can confer distinct chemical and biological properties. The combination of these heterocycles in a single molecule can result in enhanced bioactivity and specificity in its interactions.
属性
IUPAC Name |
2-[2-[[2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetyl]amino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S2/c15-11(20)5-9-7-22-13(16-9)18-12(21)6-10-8-23-14(17-10)19-3-1-2-4-19/h1-4,7-8H,5-6H2,(H2,15,20)(H,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEFSBFJNOOGHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC(=CS2)CC(=O)NC3=NC(=CS3)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
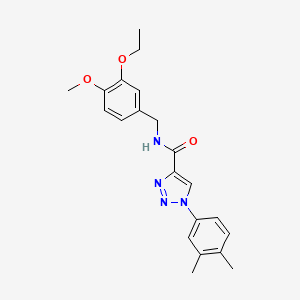

![Methyl 4-(((4,5-dihydronaphtho[1,2-d]thiazol-2-yl)carbamothioyl)carbamoyl)benzoate](/img/structure/B2603644.png)
![N-(3,4-dimethoxyphenyl)-1-{[4-(3-fluorobenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide](/img/structure/B2603645.png)
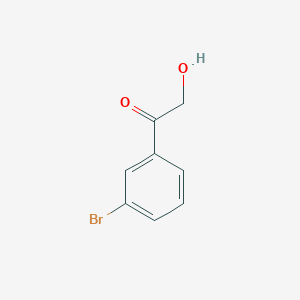
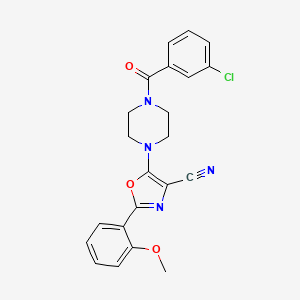
![5-chloro-3-[(2E)-4-chlorobut-2-en-1-yl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2603648.png)
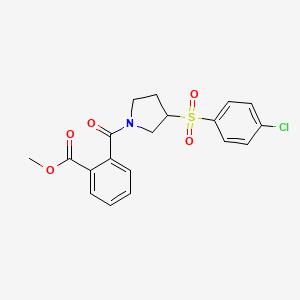
![2-amino-N-[4-(dimethylamino)benzyl]pyridine-3-carboxamide](/img/structure/B2603650.png)
![2-morpholino-1-(1',3',5-triphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2603651.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2603654.png)
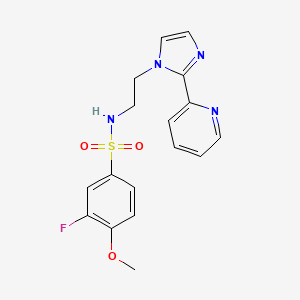
![2-(benzylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2603656.png)
![(E)-ethyl 3-methyl-2-((3-(phenylsulfonyl)propanoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2603658.png)
